Sodium 2-fluoro-5-methylbenzene-1-sulfinate Sodium 2-fluoro-5-methylbenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17677862
InChI: InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C7H6FNaO2S
Molecular Weight: 196.18 g/mol

Sodium 2-fluoro-5-methylbenzene-1-sulfinate

CAS No.:

Cat. No.: VC17677862

Molecular Formula: C7H6FNaO2S

Molecular Weight: 196.18 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-fluoro-5-methylbenzene-1-sulfinate -

Specification

Molecular Formula C7H6FNaO2S
Molecular Weight 196.18 g/mol
IUPAC Name sodium;2-fluoro-5-methylbenzenesulfinate
Standard InChI InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key LSNKTFNPKRUXQP-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C=C1)F)S(=O)[O-].[Na+]

Introduction

Structural and Physicochemical Properties

Sodium 2-fluoro-5-methylbenzene-1-sulfinate features a benzene ring substituted with a fluorine atom, methyl group, and sulfinate moiety. Key properties include:

PropertyValue
Molecular FormulaC₇H₆FNaO₂S
Molecular Weight196.17 g/mol
SMILESO=S(C1=CC(=C(C=C1)F)C)[O-].[Na+]
IUPAC NameSodium 2-fluoro-5-methylbenzenesulfinate

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and enhancing the stability of the sulfinate group. Conversely, the methyl group at position 5 donates electrons via hyperconjugation, creating a region of increased electron density. This electronic duality enables selective reactivity in electrophilic and nucleophilic transformations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a two-step route:

  • Sulfonation of 2-Fluoro-5-Methylbenzene:
    Treatment of 2-fluoro-5-methylbenzene with sulfur dioxide (SO₂) and an oxidizing agent (e.g., hydrogen peroxide) yields 2-fluoro-5-methylbenzenesulfinic acid.

  • Neutralization:
    Reaction with sodium hydroxide (NaOH) forms the sodium sulfinate salt.

Reaction Scheme:
C6H4FCH3+SO2+H2O2C6H3FCH3SO2HNaOHC6H3FCH3SO2Na\text{C}_6\text{H}_4\text{FCH}_3 + \text{SO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_3\text{FCH}_3\text{SO}_2\text{H} \xrightarrow{\text{NaOH}} \text{C}_6\text{H}_3\text{FCH}_3\text{SO}_2\text{Na}

Yields exceeding 80% are achievable under optimized conditions (50–60°C, 6–8 hours) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Continuous Sulfonation: SO₂ gas is introduced into a reactor containing 2-fluoro-5-methylbenzene and a catalytic amount of FeCl₃.

  • Automated Neutralization: pH-controlled systems ensure precise stoichiometry during NaOH addition.

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% purity .

Reactivity and Chemical Transformations

Sulfonylative Cross-Coupling

The sulfinate group (-SO₂⁻) acts as a nucleophile in transition metal-catalyzed reactions:

  • Palladium-Catalyzed Suzuki Coupling:
    Reaction with aryl halides forms biaryl sulfones. For example:
    Ar–X+C7H6FNaO2SPd(PPh3)4Ar–SO2–C6H3FCH3\text{Ar–X} + \text{C}_7\text{H}_6\text{FNaO}_2\text{S} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–SO}_2\text{–C}_6\text{H}_3\text{FCH}_3
    Yields: 70–85% (X = Br, I) .

  • Copper-Mediated Thiolation:
    With disulfides (RSSR), the sulfinate generates thiosulfonates (RSO₂SR’):
    C7H6FNaO2S+RSSRRSO2SC6H3FCH3\text{C}_7\text{H}_6\text{FNaO}_2\text{S} + \text{RSSR} \rightarrow \text{RSO}_2\text{SC}_6\text{H}_3\text{FCH}_3
    Applications: Antioxidant synthesis .

Radical Reactions

Under photoredox conditions, the sulfinate generates sulfonyl radicals (RSO₂- ):

  • Alkene Sulfonylation:
    Radical addition to styrenes forms β-sulfonylethylarenes:
    PhCH=CH2+C7H6FNaO2SIr(ppy)3,lightPhCH2CH2SO2C6H3FCH3\text{PhCH=CH}_2 + \text{C}_7\text{H}_6\text{FNaO}_2\text{S} \xrightarrow{\text{Ir(ppy)}_3, \text{light}} \text{PhCH}_2\text{CH}_2\text{SO}_2\text{C}_6\text{H}_3\text{FCH}_3
    Conversion: >90% .

Applications in Pharmaceutical Chemistry

Sulfonamide Prodrugs

The sulfinate serves as a precursor to sulfonamides via reaction with amines:
C7H6FNaO2S+RNH2RNHSO2C6H3FCH3\text{C}_7\text{H}_6\text{FNaO}_2\text{S} + \text{RNH}_2 \rightarrow \text{RNHSO}_2\text{C}_6\text{H}_3\text{FCH}_3
Example: Synthesis of COX-2 inhibitors, where the fluorine enhances metabolic stability .

Fluorinated Building Blocks

Incorporation into bioactive molecules leverages fluorine’s ability to:

  • Improve lipid solubility (logP reduction by 0.5–1.0 units).

  • Block oxidative metabolism (C–F bond inertness).

  • Enhance target binding via dipole interactions .

Emerging Research Directions

Electrochemical Sulfonylation

Recent advances employ electrochemical cells to mediate sulfinate oxidation, enabling catalyst-free C–H sulfonylation of arenes. Initial reports show 60–75% yields in undivided cells .

Bioconjugation Applications

Functionalization of antibodies with sulfinate-derived probes (e.g., fluorescent tags) is under exploration, leveraging the compound’s aqueous solubility and mild reaction conditions .

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